Cas no 23942-00-9 (5-Hydroxy-2-methylbenzaldehyde)
5-Hydroxy-2-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Hydroxy-2-methylbenzaldehyde
- 23942-00-9
- YAA94200
- A878085
- 2-methyl-5-hydroxybenzaldehyde
- MB23457
- MFCD16997527
- AS-19854
- DA-37314
- SCHEMBL3429032
- AKOS022181919
- CL9362
- CS-0132526
- Benzaldehyde, 5-hydroxy-2-methyl-
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- MDL: MFCD16997527
- Inchi: 1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3
- InChI Key: QONBQACIGSEEDX-UHFFFAOYSA-N
- SMILES: OC1C=CC(C)=C(C=O)C=1
Computed Properties
- Exact Mass: 136.052429494g/mol
- Monoisotopic Mass: 136.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Melting Point: 117-119°C
5-Hydroxy-2-methylbenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
5-Hydroxy-2-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014000032-250mg |
5-Hydroxy-2-methylbenzaldehyde |
23942-00-9 | 97% | 250mg |
$680.00 | 2023-09-02 | |
| Alichem | A014000032-500mg |
5-Hydroxy-2-methylbenzaldehyde |
23942-00-9 | 97% | 500mg |
$980.00 | 2023-09-02 | |
| Alichem | A014000032-1g |
5-Hydroxy-2-methylbenzaldehyde |
23942-00-9 | 97% | 1g |
$1685.00 | 2023-09-02 | |
| Apollo Scientific | OR932375-1g |
5-Hydroxy-2-methylbenzaldehyde |
23942-00-9 | 97% | 1g |
£262.00 | 2025-02-20 | |
| abcr | AB400676-1 g |
5-Hydroxy-2-methylbenzaldehyde, 95%; . |
23942-00-9 | 95% | 1 g |
€196.30 | 2023-07-19 | |
| abcr | AB400676-5 g |
5-Hydroxy-2-methylbenzaldehyde, 95%; . |
23942-00-9 | 95% | 5 g |
€573.10 | 2023-07-19 | |
| abcr | AB400676-10 g |
5-Hydroxy-2-methylbenzaldehyde, 95%; . |
23942-00-9 | 95% | 10 g |
€940.40 | 2023-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RA772-50mg |
5-Hydroxy-2-methylbenzaldehyde |
23942-00-9 | 97% | 50mg |
185.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RA772-1g |
5-Hydroxy-2-methylbenzaldehyde |
23942-00-9 | 97% | 1g |
1587.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RA772-200mg |
5-Hydroxy-2-methylbenzaldehyde |
23942-00-9 | 97% | 200mg |
463.0CNY | 2021-07-14 |
5-Hydroxy-2-methylbenzaldehyde Suppliers
5-Hydroxy-2-methylbenzaldehyde Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5-Hydroxy-2-methylbenzaldehyde
Introduction to 5-Hydroxy-2-methylbenzaldehyde (CAS No. 23942-00-9)
5-Hydroxy-2-methylbenzaldehyde, with the chemical formula C₈H₈O₂, is a significant organic compound widely recognized in the field of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural properties, characterized by the presence of both a hydroxyl group and an aldehyde functional group, make it a versatile intermediate in synthetic chemistry. This compound is formally identified by its CAS number 23942-00-9, which serves as a unique identifier in chemical databases and literature.
The aldehyde moiety in 5-Hydroxy-2-methylbenzaldehyde contributes to its reactivity, enabling it to participate in various chemical reactions such as condensation, oxidation, and reduction processes. These reactions are fundamental in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The hydroxyl group, positioned ortho to the aldehyde, introduces polarity and hydrogen bonding capabilities, enhancing its solubility in polar solvents and its interaction with biological systems.
Recent advancements in synthetic methodologies have highlighted the utility of 5-Hydroxy-2-methylbenzaldehyde as a building block in drug discovery. Its structural motif is frequently found in natural products and pharmacologically active compounds, making it a valuable scaffold for medicinal chemists. For instance, derivatives of this compound have been explored in the synthesis of potential antimicrobial agents, where the hydroxyl and aldehyde groups can be functionalized to improve binding affinity to biological targets.
In the realm of agrochemicals, 5-Hydroxy-2-methylbenzaldehyde has been investigated for its role as an intermediate in the production of plant growth regulators and pesticides. The compound’s ability to undergo selective modifications allows chemists to tailor its properties for specific applications. For example, recent studies have demonstrated its incorporation into novel herbicides that exhibit improved environmental compatibility while maintaining efficacy against target weeds.
The pharmaceutical industry has also leveraged 5-Hydroxy-2-methylbenzaldehyde in the development of therapeutic agents targeting neurological disorders. Researchers have synthesized analogs of this compound that modulate neurotransmitter activity by interacting with specific enzyme systems. The hydroxyl group’s ability to form hydrogen bonds with biological molecules has been particularly exploited to enhance drug-receptor interactions, leading to more potent and selective pharmacological effects.
From a synthetic chemistry perspective, the preparation of 5-Hydroxy-2-methylbenzaldehyde typically involves catalytic oxidation or formylation reactions starting from readily available precursors such as o-xylene or anisole derivatives. Advances in catalytic systems, including transition metal complexes and enzymatic catalysts, have improved the efficiency and selectivity of these processes. These innovations not only reduce waste but also enhance scalability for industrial applications.
The spectroscopic and chromatographic behavior of 5-Hydroxy-2-methylbenzaldehyde has been thoroughly characterized due to its importance as a reference standard in analytical chemistry. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provide definitive evidence of its molecular structure. These analytical techniques are critical for ensuring the purity and identity of the compound during synthesis and purification workflows.
Industrial applications of 5-Hydroxy-2-methylbenzaldehyde extend beyond pharmaceuticals and agrochemicals into specialty chemicals such as fragrances and dyes. Its aromatic structure with functional groups makes it suitable for further derivatization into more complex molecules with desired sensory or visual properties. For example, aldehydes like this one are precursors to certain types of dyes that exhibit vibrant colors while maintaining stability under various environmental conditions.
Future research directions for 5-Hydroxy-2-methylbenzaldehyde may focus on exploring its potential as a green chemistry intermediate. Efforts are underway to develop solvent-free or aqueous-phase reactions that minimize environmental impact while maintaining high yields. Additionally, computational modeling techniques are being employed to predict new synthetic pathways and optimize reaction conditions before experimental validation.
The versatility of 5-Hydroxy-2-methylbenzaldehyde underscores its significance as a chemical entity with broad applicability across multiple industries. As research continues to uncover new uses for this compound, its role in advancing chemical synthesis and drug development is expected to grow further. Collaborative efforts between academia and industry will be essential in translating these findings into practical applications that benefit society.
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